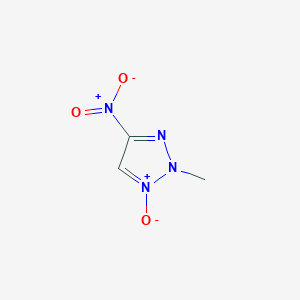![molecular formula C16H12Br4N2O4 B11556056 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of brominated phenyl groups and a hydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. The process generally includes:
Formation of the bromo-methoxyphenoxy intermediate: This step involves the bromination of 4-methoxyphenol followed by etherification to introduce the phenoxy group.
Synthesis of the tribromo-hydroxyphenyl intermediate: This involves the bromination of 3-hydroxyphenyl to introduce the tribromo groups.
Condensation reaction: The final step involves the condensation of the two intermediates with acetohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of de-brominated or partially reduced products.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl groups and hydrazide linkage allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-4-methoxyphenol
- 2-(2-bromo-4-methoxyphenoxy)acetonitrile
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of multiple brominated phenyl groups and a hydrazide linkage
Eigenschaften
Molekularformel |
C16H12Br4N2O4 |
|---|---|
Molekulargewicht |
615.9 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12Br4N2O4/c1-25-8-2-3-13(11(18)4-8)26-7-14(23)22-21-6-9-10(17)5-12(19)16(24)15(9)20/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+ |
InChI-Schlüssel |
ODRUBVRFNUEBEP-AERZKKPOSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)

![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)

![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)

![2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![2,4-Dibromo-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11556044.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
